
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, also known as TAK-242, is a small molecule inhibitor that has been extensively studied for its potential use in treating inflammatory diseases. TAK-242 was first synthesized in 2003 by a team of researchers at Takeda Pharmaceutical Company Limited in Japan. Since then, it has been the subject of numerous scientific studies, and its mechanism of action and therapeutic potential have been explored in detail.
Scientific Research Applications
Synthesis and Biological Activities
N-substitutedphenyl-2-pyrazolylnicotinamides, closely related to N-(4-ethylbenzyl)-6-(3,4,5-trimethyl-1H-pyrazol-1-yl)nicotinamide, have been synthesized for their potential insecticidal and fungicidal activities. These compounds, including similar derivatives, exhibited significant insecticidal activity at concentrations of 200 mg/L, with one compound showing a 70% mortality rate against Mythimna separata Walker. Furthermore, some compounds displayed favorable fungicidal activities towards Physalospora piricola and Alternaria solani Sorauer (Shang et al., 2019).
Bioactivity Studies on Derivatives
A series of derivatives, including those with 3,4,5-trimethyl-1H-pyrazol-1-yl structures, were synthesized and tested for their cytotoxicity and potential as carbonic anhydrase inhibitors. The 3,4,5-trimethoxy and 4-hydroxy derivatives showed notable cytotoxic activities, crucial for further anti-tumor activity studies, while some sulfonamides strongly inhibited human cytosolic isoforms hCA I and II (Gul et al., 2016).
Na+/Ca2+ Exchange Inhibition
YM-244769, a derivative with a structure similar to the queried compound, is a potent Na+/Ca2+ exchange (NCX) inhibitor. It preferentially inhibited intracellular Na+-dependent 45Ca2+ uptake via NCX3. This compound has therapeutic potential as a neuroprotective drug, highlighting the relevance of such structures in medical research (Iwamoto & Kita, 2006).
Anticancer Drug Candidates
N-substitutedphenyl-2-pyrazolylnicotinamides, structurally related to the queried compound, have been studied for their anticancer properties. Compounds with modifications in the pyrazole ring showed significant antifungal activity and potent inhibitory effect against SDH enzymes, suggesting their potential as anticancer drug candidates (Gul et al., 2018).
Molecular Assemblies and Cocrystals
Studies on cocrystals involving nicotinamide derivatives have contributed to understanding the interaction networks in pharmaceuticals. This research can guide the design of more effective drug formulations and enhance the stability of active pharmaceutical ingredients (Jarzembska et al., 2017).
NAMPT Activation
A urea-containing derivative, structurally related to the queried compound, was identified as a potent activator of Nicotinamide phosphoribosyltransferase (NAMPT), a therapeutic target for various diseases. This highlights the potential of such derivatives in the treatment of diseases related to metabolism and aging (Akiu et al., 2021).
Antioxidant and Anticancer Agents
Certain derivatives, including those with pyrazole and indenone rings, have been synthesized and found to be potent antioxidant and antihyperglycemic agents. This suggests the utility of these compounds in managing oxidative stress-related disorders and diabetes (Kenchappa et al., 2017).
properties
IUPAC Name |
N-[(4-ethylphenyl)methyl]-6-(3,4,5-trimethylpyrazol-1-yl)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O/c1-5-17-6-8-18(9-7-17)12-23-21(26)19-10-11-20(22-13-19)25-16(4)14(2)15(3)24-25/h6-11,13H,5,12H2,1-4H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJEWDFNBPWBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)C2=CN=C(C=C2)N3C(=C(C(=N3)C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


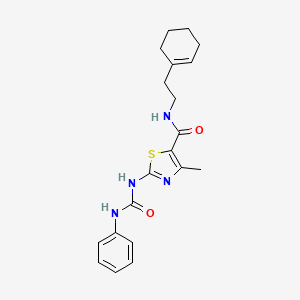
![2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2466611.png)
![N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2466612.png)
![tert-Butyl ((6-azaspiro[3.4]octan-5-yl)methyl)carbamate](/img/structure/B2466613.png)
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-tosylacetamide](/img/structure/B2466614.png)
![3-(4-(difluoromethoxy)phenyl)-3-hydroxy-1-phenyl-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2466616.png)
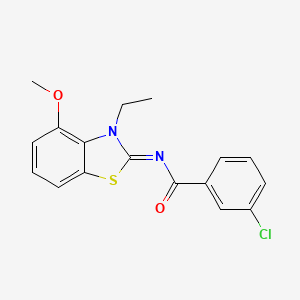
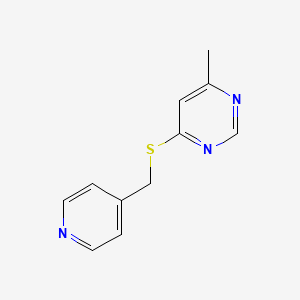
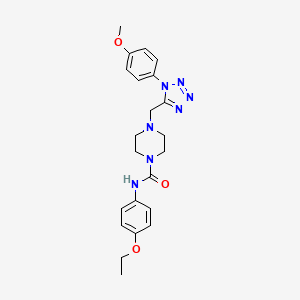
![N-(benzo[d]thiazol-2-yl)-1-(6-(pyridin-3-yl)pyridazin-3-yl)piperidine-4-carboxamide](/img/structure/B2466626.png)
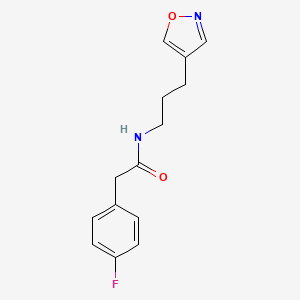
![N-(2-(diethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-3-nitrobenzamide hydrochloride](/img/structure/B2466629.png)
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-2-yl]-2-methylpropanoic acid](/img/structure/B2466630.png)